2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl ester derivative of a pyrido[3,2-d]pyrimidine scaffold substituted with a 2-(2-chloroethoxy)ethoxy chain. Such compounds are often intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or other bioactive molecules .
Properties
Molecular Formula |
C16H24ClN3O4 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H24ClN3O4/c1-16(2,3)24-15(21)20-7-4-5-12-13(20)11-18-14(19-12)23-10-9-22-8-6-17/h11H,4-10H2,1-3H3 |
InChI Key |
AUHYMMAWVQMKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)OCCOCCCl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine-Based Cyclization
Starting with 4-chloro-2-(methylthio)pyrimidine-5-carboxylate derivatives, ammonia or methylamine nucleophilic substitution yields intermediates that undergo reduction and oxidation to aldehydes. Condensation with phenylacetonitriles or acetates forms the pyridopyrimidine core. For example:
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with methylamine to produce ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate.
- Lithium aluminum hydride (LAH) reduces the ester to a primary alcohol, which is oxidized to an aldehyde using MnO₂.
- Aldehyde intermediates undergo Knoevenagel condensation with cyanoacetates or malononitrile to form the fused pyridopyrimidine ring.
Pyridone Annulation
Alternative routes begin with pyridone derivatives. For instance, 6-aminouracil reacts with malononitrile and aldehydes in a one-pot, three-component reaction under microwave irradiation or aqueous conditions to yield pyrido[2,3-d]pyrimidines. While this method targets pyrido[2,3-d] isomers, analogous conditions may adapt to pyrido[3,2-d] systems by modifying substituent positions.
Functionalization with the Chloroethoxyethoxy Side Chain
The 2-(2-chloroethoxy)ethoxy moiety is installed via alkylation or nucleophilic substitution:
Stepwise Alkylation
Mitsunobu Reaction
- Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 2-(2-chloroethoxy)ethanol couples to hydroxylated pyridopyrimidines with inversion of configuration. This method avoids harsh bases but requires anhydrous conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (CDCl₃): Key signals include δ 1.45 (s, 9H, tert-butyl), δ 3.6–4.2 (m, 6H, ethoxy chain), and δ 7.8–8.1 (m, pyridopyrimidine protons).
- HRMS : Calculated for C₁₆H₂₄ClN₃O₄ [M+H]⁺: 358.1532; observed: 358.1535.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Optimization : Bulk purchasing of tert-butyl 2,2,2-trichloroacetimidate reduces expenses by 15–20%.
- Safety : Chloroethoxy intermediates require handling in explosion-proof facilities due to flammability.
- Storage : Final product stability is maintained at -20°C under nitrogen.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Scientific Research Applications of 2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester is a complex organic compound with a variety of applications in scientific research. Its unique chemical structure, featuring a pyrido[3,2-d]pyrimidine core functionalized with chloroethoxy and ethoxy groups, makes it valuable as a building block in chemistry, biology, and industry.
Chemical Properties and Structure
The molecular formula of 2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester is C16H24ClN3O4, and it has a molecular weight of 357.84 g/mol. It contains a pyrido-pyrimidine core, which is associated with diverse biological activities, and the chloroethoxy substituent may enhance its bioavailability and solubility. It typically appears as a light yellow liquid .
Synthesis and Preparation
The synthesis of 2-(2-(2-chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester involves multiple steps. A common method includes reacting 2-chloroethanol with ethylene oxide to form 2-(2-chloroethoxy)ethanol. This intermediate then reacts with tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate under specific conditions to yield the desired product. Industrial production methods involve large-scale reactors and optimized conditions to ensure high yield and purity, often including distillation, crystallization, and purification steps.
Applications in Scientific Research
2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester is used in diverse scientific research fields:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is utilized in studies involving enzyme inhibition and protein interactions. Specifically, compounds with pyrido[3,2-d]pyrimidine structures have demonstrated antiproliferative effects against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs) and inducing apoptosis.
- Industry It is used in producing specialty chemicals and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions The chloro group can be substituted with nucleophiles like amines or thiols.
- Oxidation and Reduction It can be oxidized or reduced under specific conditions to form different products using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride or sodium borohydride.
Research suggests that compounds with pyrido[3,2-d]pyrimidine structures exhibit antiproliferative effects against various cancer cell lines. These compounds can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation, leading to reduced cell proliferation in cancerous tissues. Additionally, pyrido-pyrimidines can activate apoptotic pathways in cancer cells, promoting programmed cell death, and modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-α and IL-6.
The mechanism of action involves interaction with specific molecular targets, binding to enzymes or receptors, and modulating their activity, thereby affecting biochemical pathways.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations
2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester (CAS 1421311-91-2)
- Structure : Chloro substituent at position 2.
- Molecular Formula : C₁₂H₁₆ClN₃O₂.
- Molar Mass : 269.73 g/mol.
- Key Differences : Lacks the extended ether chain present in the target compound. The chloro group is less polar but serves as a simpler leaving group. Storage at -20°C and WGK 1 classification indicate stability and low environmental hazard .
tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Structure : Methylsulfonyl group at position 2; pyrido[4,3-d] ring system.
- Key Differences: The sulfonyl group increases polarity and hydrogen-bonding capacity compared to the chloroethoxyethoxy chain.
2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester (CAS 1395493-08-9)
- Structure : Cyclopropyl substituent at position 2.
- Key Differences : The cyclopropyl group introduces steric bulk and conformational rigidity, which may hinder rotational freedom compared to the flexible ether chain in the target compound. Commercial discontinuation suggests synthesis or stability challenges .
Pyrido Ring Position Variations
tert-Butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate (CAS 2665663-25-0)
- Structure : Pyrido[3,4-d] system with an oxo group at position 6.
- Molecular Formula : C₁₂H₁₄ClN₃O₃.
- Molar Mass : 283.71 g/mol.
tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1092352-55-0)
- Structure : Pyrido[4,3-d] system.
- XLogP3 : 1.9 (moderate lipophilicity).
Physicochemical and Functional Comparisons
Solubility and Polarity
- The target compound’s 2-(2-chloroethoxy)ethoxy chain increases hydrophilicity compared to simpler substituents (e.g., chloro or cyclopropyl). This enhances solubility in polar solvents like DMSO or ethanol, critical for biological assays .
- Methylsulfonyl and oxo groups further elevate polarity, making these derivatives suitable for aqueous formulations .
Research Implications
- The target compound’s unique ether chain positions it as a flexible intermediate for drug conjugation or prodrug development.
- Comparative NMR studies (as in ) could elucidate how substituent placement (e.g., regions A and B) affects the chemical environment and bioactivity.
- Discontinued analogs (e.g., CAS 1395493-08-9) highlight the importance of substituent choice in commercial viability .
Biological Activity
The compound 2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects and mechanisms of action, supported by case studies and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈ClN₃O₄
- Molecular Weight : 325.76 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the molecular structure.
The compound features a pyrido-pyrimidine core, which is known for its diverse biological activities. The presence of the chloroethoxy substituent may enhance its solubility and bioavailability.
Antiproliferative Effects
Research indicates that compounds with pyrido[3,2-d]pyrimidine structures exhibit significant antiproliferative effects against various cancer cell lines. A study focusing on similar compounds demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous tissues .
The proposed mechanism through which this compound exerts its biological effects includes:
- Inhibition of CDKs : By targeting CDKs, the compound may interfere with the phosphorylation processes necessary for cell cycle progression.
- Induction of Apoptosis : Studies suggest that pyrido-pyrimidines can activate apoptotic pathways in cancer cells, promoting programmed cell death .
- Anti-inflammatory Properties : Similar compounds have shown the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which could be relevant for treating inflammatory diseases .
Case Studies
- Cancer Cell Lines : In vitro studies using human breast cancer (MCF-7) and colon cancer (HT-29) cell lines revealed that treatment with pyrido-pyrimidine derivatives resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent antiproliferative activity.
- Inflammatory Models : In animal models of inflammation, administration of related pyrido-pyrimidine compounds led to significant reductions in edema and inflammatory cytokine levels, suggesting potential therapeutic applications in diseases like rheumatoid arthritis and other inflammatory disorders .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, a summary table is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
